Dibenzo(e,k)acephenanthrylene

Descripción general

Descripción

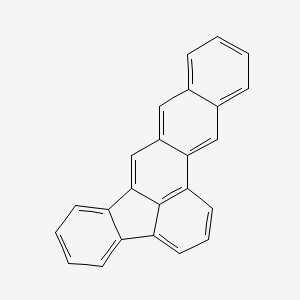

Dibenzo(e,k)acephenanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound consisting of multiple fused benzene rings, which contribute to its stability and unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo(e,k)acephenanthrylene typically involves the cyclization of precursor aromatic compounds under specific conditions. One common method includes the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require the presence of a catalyst and high temperatures to facilitate the formation of the polycyclic structure.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques. These methods often include the use of high-pressure reactors and specialized catalysts to ensure the efficient formation of the desired polycyclic aromatic hydrocarbon .

Análisis De Reacciones Químicas

Types of Reactions: Dibenzo(e,k)acephenanthrylene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced aromatic compounds.

Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or an alkyl group.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides under Friedel-Crafts conditions.

Major Products:

Oxidation: Formation of quinones and other oxygenated derivatives.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

DBA serves as a model compound for studying the behavior of PAHs in chemical reactions. Its applications in chemistry include:

- Model Compound : Used to understand the reactivity and mechanisms of PAHs.

- Synthesis Precursor : Acts as a precursor for synthesizing other complex organic compounds.

Table 1: Chemical Reactions Involving Dibenzo(e,k)acephenanthrylene

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of quinones and oxygenated derivatives | KMnO4, CrO3 |

| Reduction | Formation of reduced aromatic compounds | H2 with Pd/C |

| Substitution | Replacement of hydrogen with other substituents | Halogens, alkyl halides |

Biological Applications

DBA's interactions with biological systems have garnered attention, particularly regarding its potential biological activities:

- DNA Intercalation : DBA can intercalate into DNA, leading to mutations and genetic alterations. This property is crucial for understanding its potential carcinogenic effects.

- Reactive Oxygen Species Generation : It can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Case Study: Carcinogenicity Assessment

In a study involving SENCAR mice, DBA was applied dermally alongside a known tumor promoter (TPA). The results indicated that DBA could act as a tumor initiator or promoter, as evidenced by the development of skin papillomas in treated mice. This aligns with findings from other studies indicating that PAHs can have complex roles in carcinogenesis depending on their structural characteristics and exposure scenarios .

Medical Applications

Research into DBA's potential for developing pharmaceuticals is ongoing. Its unique properties may lead to novel therapeutic agents targeting specific biological pathways.

Environmental and Industrial Applications

DBA is also explored for its role in environmental studies due to its phototoxic properties. It is used in the production of advanced materials and as a precursor in industrial synthesis processes.

Table 2: Comparison of this compound with Other PAHs

| Compound | Carcinogenic Potential | DNA Interaction | ROS Generation |

|---|---|---|---|

| This compound | Limited evidence | Yes | Yes |

| Benzo[a]pyrene | High | Yes | Moderate |

| Phenanthrene | Moderate | Yes | Low |

Mecanismo De Acción

The mechanism of action of Dibenzo(e,k)acephenanthrylene involves its interaction with various molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can intercalate into DNA, potentially causing mutations and other genetic alterations. It can also generate reactive oxygen species (ROS) through phototoxic reactions, leading to oxidative stress and cellular damage . The specific molecular targets and pathways involved in these processes are still under investigation, but they are believed to include DNA, proteins, and cellular membranes .

Comparación Con Compuestos Similares

- Phenanthrene

- Triphenylene

- Carbazole

- Fluorene

- Benzo[a]pyrene

- Anthracene

- Pyrene

Comparison: Dibenzo(e,k)acephenanthrylene is unique among polycyclic aromatic hydrocarbons due to its specific structure and reactivity. Compared to other similar compounds, it exhibits distinct phototoxic properties and a unique pattern of chemical reactivity. For example, while benzo[a]pyrene is well-known for its carcinogenic properties, this compound’s specific interactions with DNA and its ability to generate reactive oxygen species make it a compound of particular interest in both environmental and biological studies .

Actividad Biológica

Dibenzo(e,k)acephenanthrylene (DBA) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, consisting of multiple fused benzene rings. Its molecular formula is . This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities and interactions with cellular mechanisms.

This compound exhibits biological activity primarily through its ability to intercalate into DNA. This interaction can lead to mutations and other genetic alterations, which are critical for understanding its carcinogenic potential. Additionally, DBA can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage, which are implicated in various diseases, including cancer .

Carcinogenic Potential

Research has indicated that DBA may possess carcinogenic properties. In studies involving animal models, particularly SENCAR mice, DBA was shown to induce skin papillomas when applied dermally. In one study, out of 27 mice treated with DBA, 3 developed skin papillomas after a promotion phase with TPA (12-O-tetradecanoylphorbol-13-acetate) . This suggests that DBA could be a potential carcinogen, although the evidence remains limited and requires further investigation.

Genotoxicity Studies

Genotoxicity assays have been conducted to evaluate the potential mutagenic effects of DBA. In Ames tests using Salmonella typhimurium TA98 and Escherichia coli WP2uvrA, DBA did not demonstrate significant mutagenic activity in the absence or presence of metabolic activation systems (S9 liver fraction) from induced rats . However, related compounds in the same family have shown varying degrees of genotoxicity, indicating that structural differences among PAHs can influence biological activity.

Table 1: Summary of Biological Activities and Findings Related to this compound

Case Study: Carcinogenicity Assessment

In a notable case study involving a group of SENCAR mice, DBA was administered via dermal application alongside a known tumor promoter (TPA). The results showed a higher incidence of skin tumors compared to control groups, indicating that DBA may act as a tumor initiator or promoter under certain conditions. This aligns with findings from other studies that suggest PAHs can have complex roles in carcinogenesis depending on their structural characteristics and exposure scenarios .

Propiedades

IUPAC Name |

hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-7-16-13-22-17(12-15(16)6-1)14-23-19-9-4-3-8-18(19)20-10-5-11-21(22)24(20)23/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQIPRLBRNOUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=C5C(=CC=C4)C6=CC=CC=C6C5=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174607 | |

| Record name | Dibenzo(e,k)acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206-06-4 | |

| Record name | Naphtho[2,3-b]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(e,k)acephenanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000206064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(e,k)acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.